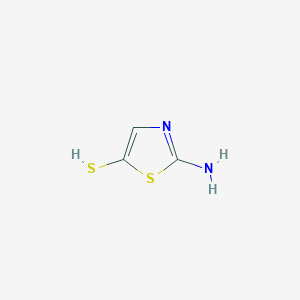

2-Aminothiazole-5-thiol

Beschreibung

Significance in Heterocyclic Chemistry

In the realm of heterocyclic chemistry, the 2-aminothiazole (B372263) scaffold is considered a "privileged structure" due to its versatile biological activities. mdpi.comwjrr.org This framework is a crucial building block in synthetic organic chemistry, providing a foundation for developing a wide array of derivatives. researchgate.net The traditional and most common method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of an α-haloketone with a thiourea (B124793). acs.orgrsc.org

The specific functionalization of the 2-aminothiazole ring is a key area of research for modifying its properties. The introduction of a thiol group at the C-5 position to form 2-Aminothiazole-5-thiol is of particular significance. This modification presents a synthetic challenge due to the electron-rich nature of the aminothiazole ring, which can complicate conventional nucleophilic aromatic substitution reactions. acs.orgacs.org However, modern synthetic strategies, such as photoredox-promoted methods, have been developed to enable the site-selective installation of a thio group at this position. acs.orgacs.org The resulting this compound is a highly valuable intermediate. Its thiol group serves as a potent nucleophile and a reactive handle for further chemical transformations, allowing for the synthesis of diverse and complex molecules through post-functionalization. acs.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₄N₂S₂ |

| Molecular Weight | 132.21 g/mol |

| IUPAC Name | 2-amino-1,3-thiazole-5-thiol |

| CAS Number | 30145-31-8 |

| Canonical SMILES | C1=C(SC(=N1)N)S |

Data sourced from PubChem CID 18751508. nih.gov

Interdisciplinary Research Landscape of this compound

The unique structural features of this compound position it at the intersection of several scientific fields, primarily driven by the broad utility of the parent 2-aminothiazole scaffold. The presence of the reactive thiol group enhances its potential for creating novel compounds for specific applications.

Medicinal Chemistry : The 2-aminothiazole nucleus is a cornerstone in drug discovery, forming the core of numerous agents with anticancer, antibacterial, anti-inflammatory, antiviral, and antifungal properties. mdpi.comnih.govnih.govscholarsresearchlibrary.com For instance, the highly successful anticancer drug dasatinib (B193332) contains a 2-aminothiazole moiety. nih.govresearchgate.net The thiol group in this compound provides a strategic point for chemical modification, enabling the "post-functionalization" of existing drugs or natural products to develop new therapeutic agents with potentially improved efficacy or novel mechanisms of action. acs.org

Materials Science : Derivatives of 2-aminothiazole have been investigated for applications in materials science, such as for the development of corrosion inhibitors for metals. researchgate.netnih.gov The thiol group is well-known for its strong affinity for metal surfaces. This property makes this compound a promising candidate for designing more effective anticorrosion coatings. Furthermore, it has been used in the synthesis of modified silica (B1680970) gels, indicating its utility in creating functionalized materials for chromatography or catalysis. sigmaaldrich.comsigmaaldrich.com

Agricultural Chemistry : Thiazole derivatives are also present in various commercial agrochemicals, where they function as fungicides and pesticides. researchgate.netignited.in The development of new and more effective agrochemicals is an ongoing research effort. The reactive nature of the C-5 thiol group offers a pathway to synthesize novel libraries of compounds that can be screened for enhanced pesticidal or fungicidal activity. nih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-1,3-thiazole-5-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S2/c4-3-5-1-2(6)7-3/h1,6H,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHDXIZGBCLSRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595927 | |

| Record name | 2-Amino-1,3-thiazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69950-00-1 | |

| Record name | 2-Amino-1,3-thiazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Aminothiazole 5 Thiol and Its Derivatives

Classical and Contemporary Synthetic Approaches

The synthesis of 2-aminothiazole-5-thiol and its derivatives has been approached through various classical and contemporary methods, each with its own merits and applications. These methods primarily focus on the construction of the thiazole (B1198619) ring and the subsequent or concurrent introduction of the amino and thiol functionalities.

Cyclocondensation Reactions with Thio(urea) Derivatives

A foundational and widely employed method for the synthesis of the 2-aminothiazole (B372263) core is the Hantzsch thiazole synthesis, which involves the cyclocondensation of an α-haloketone with a thiourea (B124793) derivative. thieme-connect.com This reaction has been adapted and modified to produce a wide array of substituted 2-aminothiazoles. For the specific synthesis of derivatives that could lead to this compound, this often involves starting materials with appropriate functional groups that can be converted to a thiol.

Newer methods have also been developed, such as the synthesis of 2-aminothiazole derivatives through the cyclocondensation of thiourea with appropriate acid halides. researchgate.net Another approach involves the reaction of acetophenone (B1666503) or cyclohexanone (B45756) with thiourea in the presence of iodine to create 4,5-substituted-2-aminothiazoles. nih.gov These can then be further functionalized.

| Reactants | Reagents/Conditions | Product | Reference |

| α-haloketones, thiourea | Various | 2-aminothiazole derivatives | thieme-connect.com |

| Acid halides, thiourea | Cyclocondensation | 2-aminothiazole derivatives | researchgate.net |

| Acetophenone/cyclohexanone, thiourea | Iodine | 4,5-substituted-2-aminothiazoles | nih.gov |

Multi-Component Reactions in this compound Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. Several MCRs have been developed for the synthesis of polysubstituted 2-aminothiazoles. For instance, a one-pot, three-component reaction of α-nitro epoxides, potassium thiocyanate, and primary amines yields polysubstituted 2-aminothiazoles in an environmentally friendly manner. organic-chemistry.org

Another notable MCR involves the reaction of an aldehyde, 2-aminothiazole, and an amino-imidazole carboxamide in water, leading to the formation of C4-thiazoline derivatives. nih.gov While not directly yielding a 5-thiol, these MCRs provide versatile scaffolds that can be further modified. The development of MCRs that directly install a thiol or a precursor group at the 5-position is an active area of research.

A study has also shown the synthesis of thiazolopyrimidines through a condensation reaction of 2-aminothiazole, ethyl acetoacetate, and various aromatic aldehydes, catalyzed by sulfamic acid. nih.gov

Regioselective Functionalization at the 5-Position of the Thiazole Ring

Direct and regioselective functionalization of the C-5 position of a pre-formed 2-aminothiazole ring is a powerful strategy. A significant challenge is the electron-rich nature of the 2-aminothiazole ring, which can make traditional electrophilic substitution difficult. nih.gov

Recent advancements have demonstrated a photoredox-promoted, one-step synthesis of C-5 thiolated 2-aminothiazoles from terminal alkynes. nih.govacs.orgfigshare.com This method allows for the site-selective installation of a thio group at the C-5 position under mild conditions, avoiding the need for pre-functionalized substrates. nih.govacs.org The process is notable for not requiring a halogen leaving group, which is a common feature in polarity reversal strategies. acs.org

Furthermore, a metal-free, iodine-catalyzed reaction has been developed for the C-5 phenylselenylation of substituted thiazoles, showcasing the potential for introducing other chalcogens at this position. acs.org

| Method | Key Features | Product | Reference |

| Photoredox catalysis | One-step, mild conditions, from terminal alkynes | C-5 thiolated 2-aminothiazoles | nih.govacs.orgfigshare.com |

| Iodine-catalyzed reaction | Metal-free, C-H functionalization | C-5 phenylselenylated thiazoles | acs.org |

Polymer-Supported Synthesis of 2-Aminothiazole Scaffolds

Solid-phase and polymer-supported synthesis have emerged as valuable techniques to simplify purification and isolation procedures in organic synthesis. scispace.comrsc.org These methods have been successfully applied to the synthesis of 2-aminothiazole derivatives.

One approach involves the use of a resin-bound thiourea, which is then reacted with other reagents to build the thiazole ring. scispace.com For example, a trityl isothiocyanate resin can be used to prepare a polymer-supported thiourea, which then undergoes condensation with methyl 2-chloroacetoacetate to yield 2-aminothiazole-5-carboxylic acid methyl esters after cleavage from the resin. scispace.comrsc.org Another strategy utilizes a resin-bound amino group that is converted to a thiourea, followed by reaction with α-bromo ketones to generate 2-aminothiazoles. scispace.comrsc.org

The use of inorganic polymer supports, such as basic alumina (B75360), under solvent-free microwave conditions has also been reported for the synthesis of 2-aminothiazoles from halocarbonyl compounds and substituted thioureas, leading to improved yields and reduced reaction times. rsc.org

Advanced Synthetic Strategies and Catalysis

The field of organic synthesis is continually evolving, with a strong emphasis on developing more efficient, selective, and environmentally benign methods.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of 2-aminothiazole derivatives to minimize environmental impact. This includes the use of greener solvents, catalysts, and energy sources.

A notable example is the visible-light-induced one-pot synthesis of functionalized 2-aminothiazoles from active methylene (B1212753) ketone derivatives and thioureas. thieme-connect.comorganic-chemistry.org This method operates at room temperature, often in aqueous media, and utilizes a photocatalyst, representing a mild and environmentally friendly approach. thieme-connect.com

The use of recyclable catalysts is another key aspect of green chemistry. A novel, multifunctional ionic liquid nanocatalyst based on zeolite-Y has been developed for the one-pot synthesis of 2-aminothiazoles. rsc.org This magnetic nanocatalyst can be easily recovered and reused for multiple reaction cycles. rsc.org Furthermore, this method employs trichloroisocyanuric acid (TCCA) as a safer and more sustainable halogen source compared to traditional reagents like iodine. rsc.org

The use of polyethylene (B3416737) glycol (PEG) as a green reaction medium has also been explored for the synthesis of 2-aminothiazoles from β-keto tosylates and thioureas. rsc.org

| Green Chemistry Approach | Key Features | Reference |

| Visible-light photocatalysis | Room temperature, aqueous media, metal-free option | thieme-connect.comorganic-chemistry.org |

| Recyclable magnetic nanocatalyst | One-pot synthesis, reusable catalyst, safer halogen source | rsc.org |

| Polyethylene glycol (PEG) medium | Green solvent | rsc.org |

Mechanochemical and Microwave-Assisted Synthesis Protocols

In recent years, green chemistry principles have spurred the development of synthetic protocols that minimize solvent use and energy consumption. Mechanochemical and microwave-assisted methods have emerged as powerful alternatives to conventional heating for the synthesis of 2-aminothiazole derivatives.

Mechanochemical Synthesis: This solvent-free approach utilizes mechanical force, such as grinding or milling, to initiate chemical reactions. For the synthesis of 2-aminothiazoles, this method often involves the one-pot, two-step sequential reaction of precursor ketones and substituted thiourea derivatives. researchgate.net The process can begin with the α-halogenation of the ketone followed by condensation with a thiourea. researchgate.net A key advantage is the ability to perform sequential acid- and base-mediated reactions in a single pot without isolating intermediates. researchgate.net In some applications, the surface of a custom-made copper flask has been used as a catalyst in a ball-milling type reaction to synthesize thiazolidinone derivatives, demonstrating the potential of the reaction vessel itself to catalyze the transformation. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to drastically reduce reaction times and improve yields compared to conventional refluxing methods. jusst.orgrsc.org This technique is frequently applied to the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioureas. nih.gov

In a typical microwave-assisted procedure, a substituted ketone, thiourea, and an agent like iodine or N-bromosuccinimide are irradiated in a microwave flask for a short duration (e.g., 5-15 minutes). jusst.org The reaction proceeds rapidly, and the product can be isolated in high purity after simple workup procedures. jusst.orgrjpbcs.com This method has been successfully used to synthesize a variety of 2-aminothiazole derivatives by reacting α-haloketones with thioamides. researchgate.net The efficiency of microwave-assisted synthesis is often highlighted by direct comparison with conventional heating methods, which can require several hours of refluxing. jusst.org For instance, the synthesis of 2-aminothiazoles from phenacyl bromide and N-substituted thiourea under microwave irradiation without a solvent was supported by basic alumina, leading to a significant reduction in reaction time and improved yields. rsc.org

The table below summarizes findings from various studies on microwave-assisted synthesis of 2-aminothiazole derivatives.

| Starting Materials | Catalyst/Conditions | Reaction Time | Yield | Reference |

| Substituted ketone, Thiourea, Iodine | Microwave irradiation (170 W) | 5–15 min | Good | jusst.org |

| Substituted acetophenone, Thiourea | NaHSO₄-SiO₂, Microwave irradiation, Solvent-free | 10–15 min | High | rjpbcs.com |

| α-haloketones, Thioamides | Microwave irradiation | Not specified | Good | researchgate.net |

| Propargylamines, Substituted isothiocyanates | p-toluenesulfonic acid (PTSA), Microwave (130 °C), 1,2-dichloroethane (B1671644) (DCE) | 10 min | 47–78% | bepls.com |

| 3-(Bromoacetyl)coumarin, 2-arylidenehydrazinocarbothioamides | Microwave irradiation (60 W, 100 °C), Ethanol (B145695) | 10 min | High | nih.gov |

Emerging Catalytic Systems for Thiazole Ring Formation

The development of novel catalytic systems is at the forefront of modern organic synthesis, offering pathways that are more efficient, selective, and environmentally friendly than traditional methods.

Visible-Light Photocatalysis: A notable green chemistry approach involves the use of visible light to promote the synthesis of 2-aminothiazoles at room temperature. organic-chemistry.orgthieme-connect.com This method allows for the one-pot reaction of easily accessible active methylene ketone derivatives with various thioureas. organic-chemistry.orgthieme-connect.com The reaction conditions are mild, the work-up is straightforward, and the desired products are typically obtained in high yields, making it a practical and useful procedure. organic-chemistry.orgthieme-connect.com

Novel Metal- and Non-Metal-Based Catalysts: A range of new catalysts has been explored for thiazole ring formation.

Palladium(II) acetate (B1210297) has been found to catalyze the highly selective construction of 4-substituted 2-aminothiazoles from vinyl azides and potassium thiocyanate. organic-chemistry.org

Iron(III) bromide can be used to promote the formation of 4-substituted 5-thiocyano-2-aminothiazoles. organic-chemistry.org

Lactic acid has been employed as a green and biodegradable catalyst and solvent for the one-pot synthesis of Hantzsch 2-aminothiazole derivatives from aralkyl ketones. tandfonline.com This method proceeds via an in situ regioselective α-bromination followed by heterocyclization with thiourea, yielding the product in as little as 10-15 minutes. tandfonline.com

An I₂/dimethyl sulfoxide (B87167) (DMSO) system serves as a catalytic oxidative medium for the direct coupling of ketones and thiourea. researchgate.net This approach avoids the need to pre-synthesize toxic and lachrymatory α-haloketones. researchgate.net

Silica-supported tungstosilisic acid (SiW/SiO₂) has been used as a reusable catalyst for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives under conventional heating or ultrasonic irradiation. bepls.com

Magnetic Nanocatalysts: An innovative approach involves the use of magnetic nanocatalysts, which offer high efficiency and easy separation from the reaction mixture using an external magnet. rsc.org A novel, multifunctional ionic liquid nanocatalyst based on zeolite-Y, designated Ca/4-MePy-IL@ZY-Fe₃O₄, has been developed for the one-pot synthesis of 2-aminothiazoles. rsc.org This system uses trichloroisocyanuric acid (TCCA) as a safe and sustainable halogen source, replacing more toxic reagents like iodine. rsc.org The reaction is performed in ethanol at 80 °C, and the catalyst demonstrates excellent recyclability. rsc.org

The table below details various emerging catalytic systems for the synthesis of the 2-aminothiazole ring.

| Catalytic System | Reactants | Key Features | Reference |

| Visible-light | Active methylene ketones, Thioureas | Room temperature, green chemistry, high yields | organic-chemistry.org, thieme-connect.com |

| Palladium(II) acetate | Vinyl azides, Potassium thiocyanate | High selectivity for 4-substituted 2-aminothiazoles | organic-chemistry.org |

| Lactic acid | Aralkyl ketones, N-bromosuccinimide, Thiourea | Green catalyst and solvent, rapid (10-15 min), one-pot synthesis | tandfonline.com |

| I₂/dimethyl sulfoxide (DMSO) | Ketones, Thiourea | Catalytic oxidative system, avoids pre-synthesis of α-haloketones | researchgate.net |

| Ca/4-MePy-IL@ZY-Fe₃O₄ (Magnetic Nanocatalyst) | Acetophenone derivatives, Thiourea, TCCA | Recyclable magnetic catalyst, uses TCCA as a safe halogen source | rsc.org |

| Silica (B1680970) supported tungstosilisic acid (SiW/SiO₂) | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes | Reusable catalyst, applicable for multicomponent reactions | bepls.com |

Reactivity and Derivatization Pathways of 2 Aminothiazole 5 Thiol

Chemical Transformations of the 2-Amino Group

The 2-amino group on the thiazole (B1198619) ring behaves as a typical aromatic amine, albeit with modified reactivity due to the electronic influence of the heterocyclic system. It readily participates in acylation, alkylation, and condensation reactions.

The nucleophilic character of the exocyclic amino group allows for straightforward acylation and alkylation reactions. These transformations are fundamental in modifying the compound's properties and for building more complex molecular architectures.

Acylation of the 2-amino group is commonly achieved using acylating agents such as acyl chlorides or acid anhydrides. mdpi.com For instance, reaction with chloroacetyl chloride under basic conditions can produce the corresponding chloroacetamide derivative. mdpi.com Similarly, acetic anhydride (B1165640) has been used for solvent-free acetylation of 2-aminothiazole (B372263) scaffolds. mdpi.com These reactions typically proceed in high yields and are crucial for synthesizing amide derivatives. One study reported the acylation of 2-amino-4-phenyl-5-phenylazothiazole with various substituted aromatic acid chlorides using the Schotten-Bauman synthesis protocol to yield the corresponding amides. nih.gov

Alkylation of the 2-amino group can be achieved with alkyl halides. For example, 2-aminothiazole can be reacted with bromoethyl acetate (B1210297) in the presence of a base like sodium bicarbonate to yield the N-alkylated product, ethyl 2-(thiazol-2-ylamino)acetate. ekb.eg These reactions provide a direct method for introducing alkyl chains onto the amino group, further expanding the diversity of accessible derivatives.

Table 1: Examples of Acylation and Alkylation Reactions of the 2-Amino Group This table is interactive and can be sorted by clicking on the headers.

| Reaction Type | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Acylation | Acyl Halide (e.g., Chloroacetyl chloride) | Basic conditions | N-acylated aminothiazole | mdpi.com |

| Acylation | Acid Anhydride (e.g., Acetic anhydride) | Solvent-free | N-acetylated aminothiazole | mdpi.com |

| Acylation | Aromatic Acid Chlorides | Schotten-Bauman conditions | N-aroylated aminothiazole | nih.gov |

The 2-amino group readily undergoes condensation reactions with various carbonyl compounds, most notably aldehydes and ketones, to form Schiff bases (imines). rdd.edu.iq This reaction is a cornerstone for the synthesis of a vast number of 2-aminothiazole derivatives. rdd.edu.iqresearchgate.net

The reaction typically involves refluxing the 2-aminothiazole derivative with the desired aldehyde or ketone in a suitable solvent, such as ethanol (B145695). mdpi.comsciforum.net For example, refluxing 2-amino-4-phenylthiazole (B127512) with different aromatic aldehydes in ethanol produces the corresponding 2-arylideneamino-4-phenylthiazoles. mdpi.com These Schiff bases are often stable, crystalline solids and serve as important intermediates for the synthesis of other heterocyclic systems. mdpi.comrdd.edu.iq The formation of the azomethine group (–C=N–) is a key transformation, linking the thiazole core to various other molecular fragments. rdd.edu.iq Multicomponent reactions involving 2-aminothiazole, an aldehyde, and a third component like a β-ketoester are also widely used to construct more complex fused heterocyclic systems, such as thiazolopyrimidines. nih.gov

Table 2: Condensation Reactions of 2-Aminothiazoles with Carbonyls This table is interactive and can be sorted by clicking on the headers.

| Carbonyl Compound | Catalyst/Solvent | Conditions | Product | Reference |

|---|---|---|---|---|

| Aromatic Aldehydes | Ethanol | Reflux | Schiff Base (Imine) | mdpi.com |

| Substituted Benzaldehydes | Ethanol | Reflux | N-(substituted)-thiazol-2-amine | mdpi.com |

| Aldehydes & Ethylacetoacetate | Sulfamic acid / Ethanol | Reflux | Thiazolopyrimidine | nih.gov |

Chemical Transformations of the 5-Thiol Group

The 5-thiol group (-SH) introduces another dimension of reactivity to the 2-aminothiazole-5-thiol scaffold. Thiols are known for their nucleophilicity, susceptibility to oxidation, and ability to participate in exchange reactions. In the context of this molecule, the thiol group exists in tautomeric equilibrium with the thione form.

Thiol-disulfide exchange is a crucial reaction in biochemistry and a useful tool in synthetic chemistry. libretexts.org In this reaction, a thiolate anion acts as a nucleophile, attacking a disulfide bond to form a new disulfide bond and release a new thiolate. researchgate.netnih.gov This process is reversible and fundamental to the formation and cleavage of disulfide bridges. libretexts.org

The thiol group of this compound can participate in such exchange reactions with other disulfide-containing molecules. The reactivity is governed by the pKa of the thiol and the stability of the resulting disulfide. This reaction pathway allows for the covalent linking of the this compound moiety to other molecules, such as peptides or polymers containing disulfide bonds, under mild conditions. libretexts.org The classical reagent used to quantify thiols, 5,5′-dithiobis-(2-nitrobenzoic) acid (DTNB or Ellman's reagent), operates via a thiol-disulfide exchange mechanism, which illustrates the inherent reactivity of thiol groups in this type of transformation. nih.gov

The thiol group, particularly in its deprotonated thiolate form, is a potent nucleophile and readily undergoes S-alkylation and S-arylation. youtube.com This regioselective reaction at the sulfur atom is a common and efficient method for derivatization.

S-alkylation can be performed using various alkylating agents, such as alkyl halides (e.g., allyl bromide, propargyl bromide), in the presence of a base. researchgate.net Research on the related alkyl 5-amino-2-mercaptothiazole-4-carboxylates has shown that S-alkylation with agents like ethenyl or ethynyl (B1212043) methyl bromides proceeds efficiently under phase-transfer catalyzed conditions, which helps to avoid potential competing reactions or ring transformations. researchgate.net This selective alkylation on the sulfur atom highlights the difference in nucleophilicity between the thiol and the 2-amino group under these conditions.

S-arylation involves the formation of a carbon-sulfur bond between the thiol and an aromatic ring. While less common than alkylation, this can be achieved through nucleophilic aromatic substitution reactions with activated aryl halides or through metal-catalyzed cross-coupling reactions.

Table 3: S-Alkylation of Heterocyclic Thiols This table is interactive and can be sorted by clicking on the headers.

| Alkylating Agent | Conditions | Product Type | Reference |

|---|---|---|---|

| (Ethenyl/ethynyl)methyl bromides | Phase-transfer catalysis | S-allyl/propargyl mercaptothiazole | researchgate.net |

The sulfur atom in the thiol group is susceptible to oxidation, leading to several possible products depending on the oxidant and reaction conditions. biolmolchem.com

The mildest oxidation of this compound results in the formation of the corresponding disulfide, 5,5'-disulfanediylbis(thiazol-2-amine). This dimerization is a common reaction for thiols and can be promoted by a variety of mild oxidizing agents, including air (oxygen), dimethyl sulfoxide (B87167) (DMSO), or hydrogen peroxide. biolmolchem.com Further oxidation can lead to the formation of more highly oxidized sulfur species. The oxidation of disulfides with agents like hydrogen peroxide, catalyzed by cyclic seleninate esters, can yield thiolsulfinates. mdpi.com More vigorous oxidation conditions with strong oxidizing agents like potassium permanganate (B83412) or nitric acid can lead to the formation of sulfonic acids. These oxidative transformations provide access to a range of sulfur-containing functional groups with distinct chemical properties.

Table 4: Oxidation Products of the Thiol Group This table is interactive and can be sorted by clicking on the headers.

| Oxidizing Agent | Conditions | Major Product | Reference |

|---|---|---|---|

| Air (O₂), mild oxidants | Mild | Disulfide | biolmolchem.com |

| Dimethyl Sulfoxide (DMSO) / HI | Acidic | Disulfide | biolmolchem.com |

| Hydrogen Peroxide (H₂O₂) | Catalytic | Thiolsulfinate (from disulfide) | mdpi.com |

Heterocyclic Ring Modifications and Annulations of this compound

The structure of this compound, featuring a nucleophilic 2-amino group, an acidic and nucleophilic 5-thiol group, and an electron-rich thiazole ring, provides multiple reactive sites for the construction of complex fused heterocyclic systems. These reactions, known as annulations, involve the formation of a new ring fused to the original thiazole core.

Formation of Fused Heterocyclic Systems from this compound

The bifunctional nature of this compound makes it a versatile precursor for synthesizing a variety of fused thiazole derivatives. The most common annulation strategies involve the reaction of the endocyclic nitrogen (N-3) and the exocyclic 2-amino group with 1,3-dielectrophilic species to form six-membered rings, or the participation of the 5-thiol group with the C-4 position to form five-membered rings.

One of the most prominent fused systems derived from 2-aminothiazoles are the thiazolo[3,2-a]pyrimidines . This is typically achieved by reacting the 2-aminothiazole moiety with β-dicarbonyl compounds, α,β-unsaturated ketones, or similar 1,3-dielectrophiles. researchgate.netnih.gov The reaction proceeds through an initial condensation with the exocyclic amino group, followed by an intramolecular cyclization involving the endocyclic N-3 atom, leading to the formation of a fused pyrimidine (B1678525) ring. nih.govnih.gov The presence of the 5-thiol group can influence the reaction pathway and the properties of the resulting fused system.

Another potential pathway for annulation involves the 5-thiol group. For instance, reactions leading to the formation of thiazolo[5,4-d]thiazoles can be envisaged. The synthesis of the parent thiazolo[5,4-d]thiazole (B1587360) system often involves the condensation of dithiooxamide (B146897) with aldehydes. mdpi.com By analogy, a suitably functionalized this compound could undergo reactions that build a second thiazole ring fused across the C4 and C5 positions.

Furthermore, the reactivity patterns of the isomeric compound, 2-amino-5-mercapto-1,3,4-thiadiazole, provide insight into the potential of this compound in forming fused heterocycles. This thiadiazole readily undergoes cyclocondensation reactions with various bifunctional reagents like α-haloketones, carbon disulfide, and dicarboxylic acids to yield a range of fused systems, including thiazolo[2,3-c] rdd.edu.iqorganic-chemistry.orgumich.eduthiadiazoles and triazolo[3,4-b] rdd.edu.iqorganic-chemistry.orgumich.eduthiadiazoles. rdd.edu.iqresearchgate.net This suggests that this compound could similarly react with such electrophiles, involving its amino and thiol functionalities to create diverse fused structures.

| Fused System | General Reagent Type | Reaction Description | Reference |

|---|---|---|---|

| Thiazolo[3,2-a]pyrimidine | β-Dicarbonyl compounds (e.g., ethyl acetoacetate) | Condensation involving the 2-amino group and N-3 of the thiazole ring to form a fused pyrimidine ring. | researchgate.netnih.gov |

| Thiazolo[3,2-a]pyrimidine | α,β-Unsaturated ketones (e.g., chalcones) | Michael addition of the 2-amino group followed by intramolecular cyclization onto the N-3 position. | researchgate.net |

| Thiazolo[5,4-d]thiazole | Dithiooxamide precursors / Oxidative cyclization conditions | Hypothetical reaction involving the C4-C5 bond and the 5-thiol group to form a second fused thiazole ring. Based on analogous syntheses. | mdpi.comresearchgate.net |

Nucleophilic and Electrophilic Aromatic Substitution on the Thiazole Ring

The thiazole ring itself can undergo substitution reactions, although its reactivity is highly dependent on the nature of the substituents already present. The 2-amino and 5-thiol groups are both electron-donating, which significantly influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution

The thiazole ring is generally considered electron-deficient compared to benzene (B151609) and is often resistant to electrophilic aromatic substitution (SEAr). However, the presence of strong electron-donating groups, such as the amino group at C-2 and the thiol group at C-5, activates the ring towards electrophilic attack. ias.ac.in The 2-amino group is a powerful activating group that directs electrophiles primarily to the C-5 position. The 5-thiol group is also activating and directs incoming electrophiles to the ortho position (C-4).

In this compound, the C-5 position is already substituted. The combined activating and directing effects of both the 2-amino and 5-thiol groups strongly favor electrophilic substitution at the C-4 position, which is the only available carbon on the ring. Reactions such as halogenation, nitration, and Friedel-Crafts acylation are therefore expected to occur regioselectively at this site. For instance, the nitration of 2-aminothiazole is known to yield 2-amino-5-nitrothiazole (B118965), demonstrating the powerful directing effect of the amino group. google.comgoogle.com In the case of this compound, the nitro group would be directed to the C-4 position.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on the thiazole ring is uncommon unless the ring is substituted with a good leaving group (such as a halogen) and activated by strong electron-withdrawing groups. The parent this compound ring, being electron-rich due to its substituents, is not susceptible to SNAr.

However, derivatives of this compound, particularly those halogenated at the C-4 position (e.g., 2-amino-4-bromo-thiazole-5-thiol), would be expected to undergo SNAr reactions. In such a derivative, the bromine atom at C-4 could be displaced by a variety of strong nucleophiles. Halogenation of 2-aminothiazoles is a known process that typically yields 5-halo derivatives; subsequent nucleophilic substitution at this position can then be used to introduce other functional groups. jocpr.com For a C-4 substitution, a precursor with a pre-existing substituent at C-5 would be required, followed by electrophilic halogenation at C-4. The resulting 4-halo derivative could then react with nucleophiles like amines, alkoxides, or thiolates to yield new C-4 substituted products.

| Reaction Type | Reagent | Position of Substitution | Product Type | Comment | Reference |

|---|---|---|---|---|---|

| Electrophilic Nitration | HNO₃/H₂SO₄ | C-4 | 2-Amino-4-nitrothiazole-5-thiol | The C-4 position is activated by both the 2-amino and 5-thiol groups. Based on known nitration of 2-aminothiazole. | ias.ac.ingoogle.com |

| Electrophilic Halogenation | Br₂ or NCS/NBS | C-4 | 2-Amino-4-halothiazole-5-thiol | Regioselectivity is directed by the strong activating groups at C-2 and C-5. | ias.ac.inelectronicsandbooks.com |

| Nucleophilic Substitution (SNAr) | Nu⁻ (e.g., R₂NH, RO⁻) | C-4 | 2-Amino-4-(nucleophile)-thiazole-5-thiol | Requires a 4-halo derivative as the starting material. The leaving group (halide) is displaced by the nucleophile. | jocpr.com |

Computational and Theoretical Investigations of 2 Aminothiazole 5 Thiol

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), offer a detailed examination of the electronic properties and behavior of 2-aminothiazole-5-thiol at the atomic level.

DFT calculations are frequently used to explore the molecular and electronic structure of 2-aminothiazole (B372263) derivatives. researchgate.net These studies typically involve optimizing the molecule's geometry to find its most stable three-dimensional arrangement. Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller energy gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable tool, illustrating the charge distribution across the molecule. nih.govnih.gov These maps use a color scale to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other reagents or biological targets. nih.gov For aminothiazole derivatives, the nitrogen and sulfur heteroatoms, along with the exocyclic amino and thiol groups, are typically key sites for interaction.

Natural Bond Orbital (NBO) analysis can be performed to investigate charge delocalization and the strength of intramolecular interactions, such as hydrogen bonding. researchgate.net Global reactivity parameters, including electronegativity, hardness, and softness, can also be calculated from the HOMO and LUMO energies to further quantify the molecule's reactivity profile. nih.govexcli.de

| Property | Description | Typical Findings for Aminothiazole Scaffolds |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Relatively high, indicating a capacity to donate electrons. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Low, indicating a capacity to accept electrons. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. nih.gov | A smaller gap suggests higher reactivity. |

| Hardness (η) | Resistance to change in electron distribution. nih.gov | High hardness values correlate with greater kinetic stability. nih.gov |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. nih.gov | Influences the molecule's ability to participate in charge-transfer interactions. |

This compound can exist in several tautomeric forms, which can significantly influence its chemical and biological properties. The two primary equilibria are the amino-imino tautomerism at the 2-position and the thiol-thione tautomerism at the 5-position.

Amino-Imino Tautomerism: The equilibrium is between the 2-amino form (with an exocyclic NH₂) and the 2-imino form (with an endocyclic NH and an exocyclic C=NH). Computational studies on 2-aminothiazole have shown that the amino tautomer is generally the more stable form in both the gas phase and aqueous solutions. acs.orgresearchgate.net DFT calculations can predict the optimized structures and relative energies of these tautomers, with the energy barrier between them indicating the feasibility of conversion. researchgate.net

Thiol-Thione Tautomerism: This equilibrium involves the thiol form (containing an S-H group) and the thione form (containing a C=S group). For related heterocyclic thiols, such as 5-aminothiazole-2-thiol, experimental and computational data have shown that the thione form is predominant and is stabilized by several kcal/mol through delocalization of the sulfur lone pair into the aromatic π-system. In solution, the equilibrium can be influenced by solvent polarity, with polar solvents often favoring the more polar thione tautomer. acs.org

Quantum chemical calculations are essential for determining the relative stability of all possible tautomers. By comparing the calculated energies, researchers can predict the most abundant form under different conditions. For instance, DFT studies on a related compound, 5-amino-3H-1,3-thiazole-2-thione, revealed that the thione form is more stable by 12.7 kcal/mol.

| Tautomeric Form | Description | Predicted Stability (Based on Analogs) |

|---|---|---|

| Amino-Thiol | Exocyclic -NH₂ group and exocyclic -SH group. | Likely a minor contributor. |

| Amino-Thione | Exocyclic -NH₂ group and a C=S bond within the ring system. | Predicted to be a major, highly stable form. |

| Imino-Thiol | Endocyclic -NH- group, exocyclic =NH group, and exocyclic -SH group. | Likely a minor contributor due to the instability of the imino form. researchgate.net |

| Imino-Thione | Endocyclic -NH- group, exocyclic =NH group, and a C=S bond. | May contribute to the equilibrium but likely less stable than the amino-thione form. |

Computational models are powerful for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, these models can identify reactants, products, intermediates, and, crucially, the transition state structures that connect them. The calculation of activation energies helps to predict the feasibility and rate of a reaction pathway.

For thiazole derivatives, computational studies have been used to understand photochemical degradation pathways. For example, in the UV-induced photolysis of 2-aminothiazole-4-carboxylic acid, computational analysis helped identify that the reaction proceeds first through decarboxylation, followed by complex ring-opening reactions to form various carbodiimide (B86325) and cyanamide (B42294) products. mdpi.com Such studies demonstrate how theoretical models can trace complex reaction coordinates and predict the formation of novel products, providing insights that are often difficult to obtain through experimental means alone. mdpi.com

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study how this compound might interact with larger biological systems, such as proteins. These methods are fundamental in computer-aided drug design.

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. ekb.egasianpubs.org This method is widely used to screen for potential drug candidates and to understand the molecular basis of ligand-target interactions. researchgate.netasianpubs.org

For the 2-aminothiazole scaffold, docking studies have been performed against a wide array of protein targets, including enzymes involved in cancer, such as Cyclin-Dependent Kinase 5 (CDK5), and bacterial enzymes like UDP-N-acetylmuramate/l-alanine ligase. researchgate.netnih.gov These studies typically reveal that the 2-aminothiazole core acts as a scaffold for key interactions. The amino group often participates in crucial hydrogen bonds with residues in the protein's active site, while the thiazole ring can engage in hydrophobic or π-stacking interactions. nih.govresearchgate.net The binding affinity is quantified by a docking score, with lower scores (more negative values) indicating a more favorable binding interaction. researchgate.net

| Protein Target | Therapeutic Area | Key Interactions Observed | Reference Derivative |

|---|---|---|---|

| Cyclin-Dependent Kinase 5 (CDK5) | Neurodegenerative diseases, Cancer | Hydrogen bonds with Cys83; hydrophobic interactions with Ile10. nih.gov | Substituted 2-aminothiazoles |

| β-Ketoacyl-ACP Synthase (KasA) | Tuberculosis | Hydrogen bonding and hydrophobic interactions within the active site. researchgate.net | Substituted 2-aminothiazoles |

| Tyrosinase Oxidoreductase | Antioxidant research | Binding affinities ranging from -3.62 to -6.64 kcal/mol. asianpubs.org | Various 2-aminothiazole derivatives |

| Human Serum Albumin (HSA) | Pharmacokinetics | Hydrogen bonding and hydrophobic interactions. nih.gov | 4-Fluoro-N-(thiazol-2-yl)benzenesulfonamide |

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. mdpi.commdpi.com MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion, providing insights into the stability of the complex, the flexibility of the protein, and the role of solvent molecules. nih.govmdpi.com

MD simulations have been used to study the binding of 2-aminothiazole inhibitors to proteins like CDK5 and Human Serum Albumin (HSA). nih.govnih.gov These simulations can confirm the stability of binding poses predicted by docking and reveal the specific interactions that are most persistent over time. For instance, a study on CDK5 inhibitors found that van der Waals interactions, particularly with residue Ile10, were dominant in determining binding free energy and played a crucial role in the inhibitors' bioactivity. nih.gov Similarly, simulations of a sulfonamide derivative binding to HSA highlighted the stability of the complex through a combination of hydrogen and hydrophobic interactions. nih.gov MD simulations are powerful tools for refining docked poses and calculating more accurate binding free energies, offering a deeper understanding of the dynamics of molecular recognition. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

There is a lack of specific Quantitative Structure-Activity Relationship (QSAR) models and cheminformatics studies published in peer-reviewed literature for this compound as a standalone molecule. QSAR studies typically require a dataset of structurally related compounds with corresponding biological activity data to derive a statistically significant model. The absence of such a focused dataset for this compound and its close analogs hinders the development of predictive QSAR models for its specific biological activities.

Direct predictive modeling for the biological activity profile of this compound is not extensively documented. However, the this compound core is a key feature of BMS-387032, a known inhibitor of cyclin-dependent kinases (CDK) 2, 7, and 9. oup.comoup.com This suggests that the core structure contributes to the inhibitory activity of the larger molecule. Predictive models for CDK inhibition by other 2-aminothiazole derivatives have been developed, but these are not specific to the 5-thiol substitution and cannot be directly extrapolated.

Table 1: Mention of this compound Core in a Known Kinase Inhibitor

| Compound Name | Core Structure | Target(s) | Status |

| BMS-387032 | This compound | CDK2, CDK7, CDK9 | Investigated in Phase I trials for advanced solid tumors and B-cell malignancies. oup.comoup.com |

The application of ligand-based and structure-based drug design principles specifically for this compound is not well-documented. For a molecule like BMS-387032, which contains the this compound core, drug design principles would have been applied to the entire molecule to optimize its binding to the target kinases. These design strategies would involve considering the interactions of all parts of the molecule with the active site of the enzyme, not just the contribution of the this compound core in isolation.

Ligand-based approaches for this specific compound are also limited due to the lack of a sufficient number of known active and inactive compounds with the this compound scaffold to build reliable pharmacophore models or perform 3D-QSAR studies. A patent describing the synthesis of boronic acid derivatives mentions a procedural step involving this compound, but does not provide details on its computational design or biological activity profiling. google.comgoogle.com

Pharmacological and Medicinal Chemistry Applications of 2 Aminothiazole 5 Thiol Derivatives

Anticancer Therapeutics

Derivatives of the 2-aminothiazole (B372263) core are central to the discovery of novel anticancer agents, with mechanisms targeting various hallmarks of cancer. nih.gov Research has demonstrated their efficacy in inhibiting key signaling pathways, modulating cell life and death processes, and interacting with genetic material, showcasing potent and selective activity against numerous human cancer cell lines, including breast, leukemia, and lung cancers. nih.govresearchgate.net

Inhibition of Kinase Pathways (e.g., EGFR, PI3K/mTOR, B-RAF, Src, Abl)

A primary mechanism through which 2-aminothiazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

Src and Abl Kinases: The 2-aminothiazole scaffold was identified as a novel template for Src family kinase inhibitors. researchgate.net This discovery led to the development of Dasatinib (B193332), a potent, multi-targeted inhibitor of Abl and Src kinases, which is clinically used for the treatment of chronic myelogenous leukemia. researchgate.net Molecular modeling suggests that the 2-aminothiazole core engages in key hydrogen bond interactions with the kinase hinge region, specifically with the methionine 319 residue in Lck, a member of the Src family. researchgate.net

PI3K/mTOR Pathway: The phosphatidylinositol-3-kinase (PI3K)/mTOR pathway is another critical target. Alpelisib, a derivative containing the 2-aminothiazole nucleus, is an orally available α-specific PI3K inhibitor approved for treating certain types of advanced breast cancer. nih.gov Other synthesized derivatives have demonstrated dual inhibitory activity against PI3K and mTOR, with some compounds showing inhibitory effects on PI3Kα similar to alpelisib. nih.gov For instance, one derivative with a 2-(dialkylamino)ethylurea moiety showed an IC₅₀ value of 13 nM against PI3Kα. researchgate.net

EGFR and B-RAF Kinases: 2-aminothiazole derivatives have also been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and B-RAF kinase. nih.gov Certain imidazo[2,1-b]thiazole (B1210989) derivatives have shown potent dual inhibitory activity against both EGFR and its family member, HER2. doaj.org Specifically, compounds designated as 39 and 43 were identified as potent dual EGFR/HER2 inhibitors with IC₅₀ values in the nanomolar range. doaj.org Furthermore, other research has focused on designing 2-amino-benzothiazole derivatives as dual inhibitors of VEGFR-2 and BRAF, key kinases in angiogenesis and cell proliferation. nih.gov

Table 1: Inhibition of Kinase Pathways by 2-Aminothiazole Derivatives

| Compound/Derivative Class | Target Kinase(s) | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| Dasatinib | Abl, Src | Sub-nanomolar to nanomolar | researchgate.netresearchgate.net |

| Alpelisib | PI3Kα | Approved drug; specific IC₅₀ varies by study | nih.gov |

| Benzothiazole (B30560) derivative with 2-(dialkylamino)ethylurea | PI3Kα | 13 nM | researchgate.net |

| Compound 39 (imidazo[2,1-b]thiazole) | EGFR / HER2 | 0.153 µM / 0.108 µM | doaj.org |

| Compound 43 (imidazo[2,1-b]thiazole) | EGFR / HER2 | 0.122 µM / 0.078 µM | doaj.org |

Modulation of Cell Cycle and Apoptosis Pathways

Beyond kinase inhibition, 2-aminothiazole derivatives disrupt cancer cell proliferation by interfering with the cell cycle and inducing programmed cell death (apoptosis).

Certain thiazole-based chalcones have been shown to block the G2 phase of the cell cycle and trigger apoptosis in HepG2 liver cancer cells. nih.gov One such derivative induced apoptosis in 44.3% of treated cells, a rate significantly higher than that of the standard drug etoposide (B1684455) (18.1%). nih.gov Similarly, other derivatives were found to induce cell cycle arrest at the G1/S or G1 phases in MCF-7 breast cancer cells. doaj.org The induction of apoptosis is a common outcome for these compounds. nih.gov Studies on leukemia cell lines have demonstrated that these derivatives can significantly increase total apoptotic activity, which is supported by elevated levels of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov The ability of these compounds to inhibit neuro-cell apoptosis has also been investigated, with some derivatives showing a dual capacity for both protecting against and inhibiting apoptosis in PC12 cells. nih.gov

DNA Intercalation and Topoisomerase Inhibition

Some 2-aminothiazole derivatives exert their anticancer effects by directly targeting cellular DNA and associated enzymes. nih.gov Research has identified derivatives that function as topoisomerase II (Topo II) inhibitors. doaj.orgnih.gov Topo II is a vital enzyme for managing DNA topology during replication and transcription, making it a well-established target for cancer therapy. nih.gov

One study detailed a novel pyrano[2,3-d]thiazole derivative that strongly binds to calf-thymus DNA (CT-DNA), likely through an intercalative mode, where the molecule inserts itself between the base pairs of the DNA double helix. doaj.orgresearchgate.net This interaction was corroborated by molecular docking studies, which also predicted the compound's ability to bind to the DNA-Topo II complex. doaj.orgresearchgate.net Such interactions can stabilize the complex, leading to double-strand breaks in the DNA and ultimately triggering cell death.

Selective Cytotoxicity in Cancer Cell Lines (e.g., Breast, Leukemia, Lung)

A significant attribute of many 2-aminothiazole derivatives is their potent and often selective cytotoxic activity against a broad spectrum of human cancer cell lines. nih.gov

Leukemia: Derivatives based on the structure of dasatinib have shown potent and selective antiproliferative activity against human K562 leukemia cells. researchgate.net In other studies, newly synthesized thiazole (B1198619) compounds exhibited effective growth-inhibiting activity against a panel of 60 cancer cell lines, with notable effects on leukemia cell lines like HL-60(TB). nih.gov

Lung Cancer: A number of 2-aminothiazole derivatives have demonstrated significant inhibitory activity against human lung cancer cell lines such as A549 and H1299. nih.gov One compound, 46b , which acts as a topoisomerase II inhibitor, was particularly potent against A549 cells with an IC₅₀ value of 0.16 µM. nih.gov Another study reported a series of compounds where the most potent derivative, 3f , had an IC₅₀ of 3.72 µM against A549 cells, while showing minimal toxicity to healthy L929 cells (IC₅₀ > 500 µM), indicating a high degree of selectivity. researchgate.net

Breast Cancer: The MCF-7 breast cancer cell line is frequently used to evaluate the cytotoxicity of these compounds. researchgate.net Imidazo[2,1-b]thiazole derivatives, in particular, have shown promising anticancer activity against MCF-7 cells. doaj.org Novel aminothiazole-benzazole-based amide derivatives also exhibited cytotoxicity against MCF-7 cells, with the most active compound showing an IC₅₀ value of 17.2 µM. researchgate.net

Table 2: Cytotoxicity of 2-Aminothiazole Derivatives in Selected Cancer Cell Lines

| Derivative Class/Compound | Cancer Cell Line | Cell Line Type | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Compound 21 (Dasatinib-based) | K562 | Leukemia | 16.3 µM | researchgate.net |

| Compound 46b (Podophyllotoxin-based) | A549 | Lung | 0.16 µM | nih.gov |

| Compound 46b (Podophyllotoxin-based) | HepG2 | Liver | 0.13 µM | nih.gov |

| Compound 3f (Phenyl derivative) | A549 | Lung | 3.72 µM | researchgate.net |

| Compound 6b (Aminothiazole-benzazole amide) | MCF-7 | Breast | 17.2 µM | researchgate.net |

| Compound 6b (Aminothiazole-benzazole amide) | A549 | Lung | 19.0 µM | researchgate.net |

Antimicrobial and Antitubercular Agents

The 2-aminothiazole scaffold is also a key component in the development of agents to combat infectious diseases, showing activity against various bacterial and fungal pathogens. mdpi.comresearchgate.net Of particular note is their effectiveness against Mycobacterium tuberculosis, the causative agent of tuberculosis. researchgate.netbohrium.com

Mechanism of Action Against Bacterial and Fungal Pathogens

The antimicrobial mechanism of 2-aminothiazole derivatives varies depending on the target pathogen.

Antitubercular Mechanism: A significant body of research has focused on the antitubercular properties of this class of compounds. researchgate.netnih.gov Structure-activity relationship (SAR) studies have revealed that while the 2-amino position of the thiazole can be modified with various lipophilic groups, the thiazole core itself and substituents at the C-4 position are less tolerant to change. bohrium.comnih.gov

One proposed mechanism of action against M. tuberculosis is the inhibition of β-Ketoacyl-ACP Synthase (KasA). researchgate.net This enzyme is critical for the synthesis of mycolic acid, a unique and essential component of the mycobacterial cell wall. researchgate.net Docking studies have shown that 2-aminothiazole derivatives can interact effectively with the KasA protein. researchgate.net Importantly, the mode of action does not appear to involve iron chelation. researchgate.netbohrium.com Furthermore, representative compounds from this series have been shown to be rapidly bactericidal against replicating M. tuberculosis, rather than merely inhibiting its growth. bohrium.comnih.gov These agents also show selectivity, with potent activity against mycobacterial species but limited broad-spectrum activity against other bacteria like E. coli. nih.gov

General Antimicrobial Action: Against other bacteria and fungi, various derivatives have shown significant growth inhibition. ijpsr.comresearchgate.net For example, certain 2-chloro-N-(thiazol-2-yl) acetamide (B32628) derivatives demonstrated notable antibacterial and antifungal effects. ijpsr.comresearchgate.net While the precise, broad-spectrum mechanism is still an area of active investigation, the ability to synthesize a wide variety of derivatives allows for the tuning of their activity against specific pathogens like Staphylococcus aureus, Escherichia coli, Aspergillus niger, and Candida albicans. researchgate.net

Efficacy Against Drug-Resistant Microbial Strains

The rise of antimicrobial resistance necessitates the development of novel chemical entities capable of combating multidrug-resistant (MDR) pathogens. Derivatives of 2-aminothiazole have shown considerable promise in this area. Research has demonstrated that certain N-thiazolylcarboxamides exhibit activity against MDR clinical isolates of Mycobacterium tuberculosis with no decrease in efficacy compared to susceptible strains. nih.gov

Furthermore, specific structural modifications to the 2-aminothiazole core have yielded compounds with potent activity against notoriously resistant Gram-positive bacteria. For instance, a series of thiazolyl-thiourea derivatives, particularly those with halogen substitutions like 3,4-dichlorophenyl or 3-chloro-4-fluorophenyl groups, have demonstrated significant efficacy toward staphylococcal species. These compounds have shown Minimum Inhibitory Concentration (MIC) values ranging from 4 to 16 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis.

Studies on functionally substituted 2-aminothiazole derivatives revealed that they can be more potent than conventional antibiotics like ampicillin (B1664943) and streptomycin (B1217042) against certain bacterial panels. researchgate.net The mechanism of action for some of these derivatives is thought to involve the inhibition of highly conserved bacterial enzymes, such as DNA gyrase (GyrB), which is a critical target for developing broad-spectrum antibiotics and overcoming resistance mechanisms like efflux pumps. strath.ac.uk

| Derivative Class | Target Organism | Key Findings | Reported MIC (μg/mL) |

|---|---|---|---|

| Thiazolyl-thioureas (halogenated) | S. aureus, S. epidermidis | Promising efficacy against staphylococcal species. | 4 - 16 |

Anti-Mycobacterium tuberculosis Activity

Tuberculosis remains a major global health threat, and the 2-aminothiazole scaffold has been a fertile ground for the discovery of new anti-tubercular agents. Numerous derivatives have been synthesized and evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis, particularly the virulent H37Rv strain.

One notable class of derivatives, the 2-aminothiazole-4-carboxylates, has produced compounds with exceptional potency. For example, methyl 2-amino-5-benzylthiazole-4-carboxylate was identified as a highly potent inhibitor of M. tuberculosis H37Rv, exhibiting an MIC of 0.06 µg/mL (240 nM). researchgate.netstrath.ac.ukplos.orgnih.govucl.ac.uk This level of activity is significantly greater than that of the frontline drug isoniazid (B1672263) (MIC of 0.25 µg/mL). plos.org Interestingly, while this class was designed based on the natural antibiotic thiolactomycin, which targets the β-ketoacyl-ACP synthase (mtFabH), the most potent compounds did not inhibit this enzyme, suggesting they act on a different molecular target within the bacterium. plos.orgnih.govucl.ac.uk

Other studies have explored a wide range of substitutions at the 2-, 4-, and 5-positions of the thiazole ring. This research has led to the identification of compounds with significant antimycobacterial activity, with some derivatives showing MIC values as low as 6.25 µM. researchgate.net The collective body of research confirms that the 2-aminothiazole series is a promising starting point for the development of novel drugs to combat tuberculosis. nih.gov

| Compound/Derivative | MIC (µg/mL) | MIC (µM) |

|---|---|---|

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | 0.06 | 0.24 |

| Methyl 2-amino-5-(3-chlorophenyl)thiazole-4-carboxylate | 0.06 | 0.35 |

| Compound 7n (unspecified structure) | - | 6.25 |

| Compounds 7b, 7e, 7f (unspecified structures) | - | 12.50 |

Anti-inflammatory and Immunomodulatory Agents

Derivatives of 2-aminothiazole have also been investigated for their potential to modulate inflammatory pathways, showing promise as inhibitors of key enzymes and mediators involved in the inflammatory response.

Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase (COX) enzymes are central to the production of pro-inflammatory prostaglandins. The inhibition of these enzymes, particularly the inducible COX-2 isoform, is a major strategy for treating inflammation. Certain 2-aminothiazole derivatives have been identified as potent COX inhibitors.

One study investigated two novel derivatives, N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide (Compound 1) and 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (B346379) (Compound 2). nih.gov Both compounds strongly inhibited COX-2-dependent prostaglandin (B15479496) E2 production, with Compound 1 showing an IC50 of 9.01 µM and Compound 2 an IC50 of 11.65 µM. Further analysis revealed that Compound 1 was a highly specific and potent inhibitor of COX-1 (IC50 = 0.0556 µM), while Compound 2 did not affect COX-1 activity. nih.gov Another series of 2-aminothiazole derivatives demonstrated excellent selective inhibition of COX-2, with IC50 values ranging from 0.09 to 0.71 µM. nih.gov

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide | COX-1 | 0.0556 |

| N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide | COX-2 | 9.01 |

| 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol | COX-2 | 11.65 |

| Various 2-aminothiazole derivatives | COX-2 | 0.09 - 0.71 |

Lipoxygenase (LOX) Enzyme Inhibition

Lipoxygenases (LOX) are enzymes involved in the synthesis of leukotrienes, which are potent inflammatory mediators. Inhibiting these enzymes, particularly 5-lipoxygenase (5-LOX), is a therapeutic strategy for conditions like asthma. The 2-aminothiazole scaffold has been successfully utilized to develop potent LOX inhibitors.

A series of 2-aminothiazole-featured pirinixic acid derivatives were developed as dual inhibitors of 5-LOX and microsomal prostaglandin E2 synthase-1 (mPGES-1). nih.gov A lead compound from this series, 2-[(4-chloro-6-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]amino}pyrimidin-2-yl)sulfanyl]octanoic acid, showed potent inhibition of 5-LOX with an IC50 of 0.3 µM. nih.gov Other research identified a p-fluoro substituted 2-amino-4-aryl thiazole as a potent 5-LOX inhibitor with an IC50 of approximately 10 µM, acting through competitive inhibition. rsc.orgresearchgate.net High-throughput screening efforts have also identified N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine as a highly potent 5-LOX inhibitor with an IC50 value of 0.127 µM. nih.gov

| Compound/Derivative Class | IC50 (µM) |

|---|---|

| 2-[(4-chloro-6-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]amino}pyrimidin-2-yl)sulfanyl]octanoic acid | 0.3 |

| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 0.127 |

| p-fluoro substituted 2-amino-4-aryl thiazole | ~10 |

| 2-arylamino-4-phenyl-5-(pyrazole-3-yl)-thiazole (Compound 48a) | ~40 |

Modulation of Inflammatory Mediators

Beyond direct enzyme inhibition, 2-aminothiazole derivatives can exert anti-inflammatory effects by modulating the production and signaling of key inflammatory mediators.

Certain derivatives have been shown to reduce levels of cysteinyl-leukotrienes and prostaglandin E2 in animal models of inflammation. nih.govacs.org In cellular models, 2-amino-1,3-thiazole compounds effectively suppressed the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), induced by lipopolysaccharide in microglial cells. researchgate.net Furthermore, related benzothiazole analogs have been found to inhibit TNF-α-mediated inflammatory responses in human fibroblast-like synoviocytes by blocking the nuclear translocation and DNA binding of NF-κB, a crucial transcription factor in the inflammatory cascade. nih.gov Other research points to an immunomodulatory role for these derivatives in chronic inflammatory diseases through the inhibition of the MyD88 signaling pathway. google.com

Antiviral and Anti-Prion Research

The structural versatility of the 2-aminothiazole core has also been leveraged in the search for agents against challenging pathogens and protein misfolding diseases.

In the field of antiviral research, bifunctional aminothiazoles have been designed to target the HIV-1 nucleocapsid (NC) protein. nih.gov The design strategy aimed to simultaneously engage two key sites on the protein—the hydrophobic pocket and the N-terminal domain—to enhance antiretroviral efficacy. This approach has yielded lead compounds with activity against both wild-type and drug-resistant HIV-1 strains. nih.gov

Perhaps one of the most distinctive applications is in the field of prion diseases, which are fatal neurodegenerative disorders caused by the misfolding of the prion protein (PrPSc). A high-throughput screen of approximately 10,000 small molecules identified the 2-aminothiazole scaffold as a promising candidate for inhibiting prion formation in infected neuroblastoma cell lines. nih.gov Subsequent structure-activity relationship (SAR) studies led to the development of optimized analogs with improved potency and brain penetration. nih.gov One such analog, (5-methylpyridin-2-yl)-[4-(3-phenylisoxazol-5-yl)-thiazol-2-yl]-amine, exhibited an EC50 of 0.94 µM in prion-infected cells. acs.org The likely mechanism of action for these compounds is the inhibition of new PrPSc formation. nih.gov These findings establish 2-aminothiazoles as a viable and promising chemical class for the development of therapeutics for these currently untreatable diseases. nih.govnih.gov

| Compound | Assay | EC50 (µM) |

|---|---|---|

| (5-methylpyridin-2-yl)-[4-(3-phenylisoxazol-5-yl)-thiazol-2-yl]-amine | Prion-infected neuroblastoma cells (ScN2a-cl3) | 0.94 |

Inhibition of Viral Replication Mechanisms

Derivatives of 2-aminothiazole have been identified as potent inhibitors of the replication of various viruses. mdpi.com Research has highlighted their activity against Hepatitis B virus (HBV), influenza viruses, and alphaviruses.

Thiazolides, a class of 2-aminothiazole derivatives, have been investigated for their antiviral properties. nih.gov Nitazoxanide, a prototypical thiazolide, is a broad-spectrum anti-infective agent. nih.govresearchgate.net A derivative, 2-hydroxybenzoyl-N-(5-chlorothiazol-2-yl)amide, has been identified as a novel, potent, and selective inhibitor of hepatitis B replication with an EC₅₀ of 0.33 μM. nih.gov

Furthermore, certain aminothiazole derivatives have shown significant antiviral activity against the influenza A/Puerto Rico/8/34 H1N1 strain. nih.gov Specifically, a compound with a 4-trifluoromethylphenyl substituent on the thiazole ring demonstrated antiviral activity comparable or greater than oseltamivir (B103847) and amantadine (B194251) at a concentration of 100 µM. nih.govresearchgate.net

In the context of alphaviruses, a 2-aminothiazole derivative, 2-(methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide, was identified as an inhibitor of the Chikungunya virus (CHIKV). nih.gov This compound exhibited an EC₅₀ of 0.6 μM and an EC₉₀ of 0.93 μM, with a viral titer reduction of 6.9 logs at a 10 μM concentration. nih.gov Further structure-activity relationship (SAR) studies led to the discovery of a more potent inhibitor, N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide, which demonstrated a viral titer reduction of 8.7 logs at 10 μM and an EC₉₀ of 0.45 μM against CHIKV. nih.gov Mechanistic studies revealed that this compound inhibits alphavirus replication by blocking the translation of subgenomic viral RNA and the synthesis of structural proteins. nih.gov

Table 1: Antiviral Activity of Selected 2-Aminothiazole Derivatives

| Compound | Virus | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 2-hydroxybenzoyl-N-(5-chlorothiazol-2-yl)amide | Hepatitis B Virus (HBV) | EC₅₀ | 0.33 μM | nih.gov |

| Derivative with 4-trifluoromethylphenyl substituent | Influenza A/Puerto Rico/8/34 H1N1 | Antiviral Activity | Comparable to oseltamivir at 100 µM | nih.govresearchgate.net |

| 2-(methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide | Chikungunya virus (CHIKV) | EC₅₀ | 0.6 μM | nih.gov |

| N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide | Chikungunya virus (CHIKV) | EC₉₀ | 0.45 μM | nih.gov |

Therapeutic Potential in Prion Diseases

Prion diseases are fatal neurodegenerative disorders for which there is currently no effective therapy. frontiersin.org The 2-aminothiazole scaffold has emerged as a promising class of small molecules with antiprion activity. nih.gov These compounds have shown efficacy in prion-infected neuroblastoma cell lines. nih.gov

Structure-activity relationship studies have been conducted to enhance the potency and physicochemical properties of 2-aminothiazole derivatives, with a focus on achieving and maintaining high concentrations in the brain. nih.gov An analog, (5-methylpyridin-2-yl)-[4-(3-phenylisoxazol-5-yl)-thiazol-2-yl]-amine, exhibited an EC₅₀ of 0.94 µM in prion-infected neuroblastoma cells. nih.gov Importantly, this compound was found to be orally absorbed and could reach steady-state brain concentrations significantly higher than its in vitro potency. nih.gov

Further research has led to the identification of improved 2-aminothiazole analogs with EC₅₀ values as low as 81 nM in ScN2a-cl3 cells. nih.gov In vivo studies in mice infected with scrapie prions have demonstrated that oral administration of certain 2-aminothiazole compounds, such as IND24 and IND81, nearly doubled their incubation times. doi.org Prophylactic treatment with IND24, starting 14 days before intracerebral prion inoculation, extended survival from approximately 120 days to over 450 days. doi.org Another derivative, IND125, was shown to prevent the accumulation of the scrapie prion protein (PrPSc) and associated astrocytic gliosis in the cerebrum of treated mice. doi.org

Table 2: Anti-prion Activity of Selected 2-Aminothiazole Derivatives

| Compound | In Vitro/In Vivo Model | Activity Metric | Value | Reference |

|---|---|---|---|---|

| (5-methylpyridin-2-yl)-[4-(3-phenylisoxazol-5-yl)-thiazol-2-yl]-amine | Prion-infected neuroblastoma cells | EC₅₀ | 0.94 µM | nih.gov |

| Improved 2-aminothiazole analogs | ScN2a-cl3 cells | EC₅₀ | As low as 81 nM | nih.gov |

| IND24 | Scrapie prion-infected mice | Survival Extension | Over 450 days (prophylactic) | doi.org |

| IND125 | Scrapie prion-infected mice | Outcome | Prevented PrPSc accumulation in cerebrum | doi.org |

Other Enzyme Inhibition and Receptor Modulation

Beyond their antiviral and anti-prion activities, 2-aminothiazole derivatives have been shown to interact with a variety of other enzymes and receptors, indicating a broad pharmacological profile.

Cholinesterase and Glycosidase Inhibition

Derivatives of 2-aminothiazole have been investigated for their ability to inhibit cholinesterases, enzymes that are critical in the regulation of neurotransmission. A study evaluating a series of 2-amino-5-nitrothiazole (B118965) derived semicarbazones found that they exhibited inhibitory activity against both monoamine oxidase (MAO) and cholinesterases (ChE). nih.gov One compound emerged as a potent inhibitor of acetylcholinesterase (AChE) with an IC₅₀ of 0.264 µM, while another was a potent inhibitor of butyrylcholinesterase (BuChE) with an IC₅₀ of 0.024 µM. nih.gov

Another study focused on 2-aminothiazole derivatives and their effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The 2-amino-4-(4-bromophenyl)thiazole (B182969) compound showed the best inhibition against both AChE and BChE with Kᵢ values of 0.129 ± 0.030 µM and 0.083 ± 0.041 µM, respectively. nih.gov

Carbonic Anhydrase and Phosphodiesterase Inhibition

The inhibitory effects of 2-aminothiazole derivatives have also been observed against carbonic anhydrases and phosphodiesterases. In a study of 2-aminothiazole compounds, 2-amino-4-(4-chlorophenyl)thiazole demonstrated the most potent inhibition against human carbonic anhydrase I (hCA I) with a Kᵢ of 0.008 ± 0.001 μM. nih.gov The compound 2-amino-4-(4-bromophenyl)thiazole was the most effective inhibitor of human carbonic anhydrase II (hCA II), with a Kᵢ of 0.124 ± 0.017 μM. nih.gov

A series of 2-aminothiazole derivatives were designed and evaluated as regulators of phosphodiesterase type 5 (PDE5). nih.govnih.gov Two compounds, 23a and 23c, were found to completely inhibit PDE5 at a concentration of 10 μM. nih.govnih.gov Interestingly, some other derivatives, such as 5a, 17, 21, and 23b, were found to enhance PDE5 activity at the same concentration, indicating that the 2-aminothiazole scaffold can be modulated to either inhibit or enhance the enzyme's function. nih.govnih.gov Another study also reported on 2-aminothiazole-based compounds that achieved 100% inhibition of PDE5. mdpi.com

Table 3: Enzyme Inhibition by Selected 2-Aminothiazole Derivatives

| Compound Class/Derivative | Enzyme | Inhibition Metric | Value | Reference |

|---|---|---|---|---|

| 2-amino-5-nitrothiazole derived semicarbazone | Acetylcholinesterase (AChE) | IC₅₀ | 0.264 µM | nih.gov |

| 2-amino-5-nitrothiazole derived semicarbazone | Butyrylcholinesterase (BuChE) | IC₅₀ | 0.024 µM | nih.gov |

| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | Kᵢ | 0.129 ± 0.030 µM | nih.gov |

| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | Kᵢ | 0.083 ± 0.041 µM | nih.gov |

| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I (hCA I) | Kᵢ | 0.008 ± 0.001 µM | nih.gov |

| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II (hCA II) | Kᵢ | 0.124 ± 0.017 µM | nih.gov |

| Compounds 23a and 23c | Phosphodiesterase 5 (PDE5) | Inhibition | 100% at 10 µM | nih.govnih.gov |

Ligand Interactions with Estrogen and Adenosine (B11128) Receptors

The versatility of the 2-aminothiazole scaffold extends to its interaction with hormone and neurotransmitter receptors. It has been reported that aminothiazole compounds can act as ligands for estrogen receptors. mdpi.com

In the realm of adenosine receptors, 2-aminothiazole derivatives have been developed as potent and selective antagonists. nih.gov A series of 2-aminoimidazolyl-thiazole derivatives showed high affinity and selectivity for A₃ adenosine receptors, with some compounds exhibiting 20–40 fold selectivity for this receptor subtype. nih.gov The incorporation of a thiazolyl moiety at the 5-position of the 2-aminoimidazole scaffold was found to significantly improve the affinity for A₁, A₂ₐ, and A₃ adenosine receptors. nih.gov

Itk Kinase Inhibition

Interleukin-2-inducible T-cell kinase (Itk), a member of the Tec family of non-receptor tyrosine kinases, is a critical component of T-cell signaling. researchgate.net A series of structurally novel 2-amino-5-(thioaryl)thiazoles and 2-amino-5-[(thiomethyl)aryl]thiazoles have been prepared and identified as potent and selective inhibitors of Itk. nih.govnih.gov One such compound was found to inhibit anti-TCR antibody-induced IL-2 production in mice in vivo and reduce lung inflammation in a mouse model of allergy/asthma. nih.gov Another derivative was also identified as a potent and selective Itk inhibitor that inhibits IL-2 production in vivo. nih.gov These findings suggest that 2-aminothiazole-based compounds are a promising class of inhibitors for Itk, with potential applications in the treatment of T-cell mediated inflammatory diseases. researchgate.net

Structure Activity Relationship Sar Studies of 2 Aminothiazole 5 Thiol Analogues

Impact of Substituents at the Thiazole (B1198619) Ring Positions

The pharmacological profile of 2-aminothiazole (B372263) derivatives can be finely tuned by introducing various substituents at the C-2, C-4, and C-5 positions of the thiazole ring. Each position offers a distinct vector for modification, influencing the molecule's size, shape, electronics, and hydrogen bonding capacity, which in turn dictates its interaction with biological targets.